MFCD31714182
Description
However, based on the context of similar compounds discussed in the evidence (e.g., MDL: MFCD00003330 and MFCD00039227), this article will focus on a comparative framework using structurally and functionally analogous compounds. For the purposes of this analysis, we assume MFCD31714182 shares structural motifs with brominated or fluorinated aromatic derivatives, such as those highlighted in the evidence.
Properties
IUPAC Name |
3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-6-12(7-3-1)14-16-13(18-17-14)9-11-5-4-8-15-10-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENKDEWHTJLRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions would be carefully controlled, and purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on two structurally related compounds from the evidence:
- Compound A (CAS 1761-61-1, MDL: MFCD00003330): Brominated aromatic compound (C₇H₅BrO₂) .
- Compound B (CAS 1533-03-5, MDL: MFCD00039227): Trifluoromethyl-substituted aromatic compound (C₁₀H₉F₃O) .
Table 1: Physicochemical Properties
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₇H₅BrO₂ | C₁₀H₉F₃O |
| Molecular Weight | 201.02 g/mol | 202.17 g/mol |
| Solubility (mg/mL) | 0.687 (ESOL: -2.47) | Not reported |
| Log S (SILICOS-IT) | -2.63 | -2.18 (estimated) |
| Bioavailability Score | 0.55 | 0.85 |
| Hazard Statements | H302 (acute toxicity) | Not reported |
Key Observations:
- Compound A exhibits moderate solubility (0.687 mg/mL) but lower bioavailability (0.55) compared to Compound B (0.85), likely due to the trifluoromethyl group enhancing membrane permeability .
Research Findings and Implications
Structural Impact on Solubility: Bromine in Compound A reduces solubility compared to Compound B’s fluorine, highlighting halogen-dependent solubility trends .
Synthetic Efficiency vs. Sustainability: High-yield, catalyst-driven synthesis (Compound A) contrasts with traditional methods (Compound B), emphasizing the need for green chemistry optimization .
Pharmacological Trade-offs: Fluorinated compounds (e.g., Compound B) show superior bioavailability and BBB penetration but may carry higher toxicity risks due to CYP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
